Synthesis and Biological Evaluation of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol from D-Mannose
Synthesis and Biological Evaluation of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol from D-Mannose
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
Iminosugars (azasugars) represent a critical class of transition-state analogues that act as potent competitive inhibitors of glycosidases. By replacing the endocyclic oxygen of a carbohydrate with a basic nitrogen atom, these molecules mimic the oxocarbenium ion intermediate formed during glycosidic bond cleavage.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM) is a well-characterized pyrrolidine iminosugar and the structural core of the natural indolizidine alkaloid swainsonine[1]. While unmodified DIM is a powerful inhibitor of Golgi
Retrosynthetic Strategy & Chemical Logic
The synthesis of N-Methyl-DIM from D-mannose relies on the precise manipulation of stereocenters and orthogonal protecting group strategies. The overarching logic is to utilize the natural chirality of D-mannose while selectively activating the C1 and C4 positions to facilitate an intramolecular cyclization that forms the pyrrolidine ring[5].
Key Strategic Pillars:
-
Stereocenter Preservation via Acetonation: D-mannose is protected as 2,3:5,6-di-O-isopropylidene-D-mannofuranose. This specific ketalization pattern is thermodynamically favored and leaves the anomeric C1 position available for further functionalization[6].
-
Activation and Nitrogen Introduction: The furanose ring is opened, and the resulting diol is activated via mesylation. Introduction of an azide group at C1 provides the necessary nitrogen nucleophile for the subsequent ring closure[3].
-
Reductive Cyclization: Catalytic hydrogenation reduces the azide to a primary amine, which spontaneously undergoes intramolecular nucleophilic substitution at the activated C4 position, yielding the protected DIM core[5].
-
Chemoselective N-Alkylation: Reductive amination using formaldehyde and sodium cyanoborohydride specifically methylates the secondary amine without affecting the protected hydroxyl groups[1].
Chemical synthesis workflow of N-Methyl-DIM from D-mannose via reductive amination.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes in-process controls to ensure the integrity of the intermediates.
Step 1: Synthesis of 2,3:5,6-di-O-isopropylidene-D-mannofuranose
-
Causality: Acetone acts as both solvent and reagent. The addition of a catalytic amount of acid (e.g., sulfuric acid or iodine) drives the formation of the di-acetonide. The 2,3 and 5,6 positions form stable five-membered 1,3-dioxolane rings, leaving the anomeric OH free.
-
Procedure:
-
Suspend D-mannose (10.0 g, 55.5 mmol) in dry acetone (200 mL).
-
Add concentrated
(0.5 mL) dropwise at 0 °C. -
Stir at room temperature for 12 hours until the solution becomes clear.
-
Neutralize with anhydrous
, filter, and concentrate under reduced pressure. -
Validation: TLC (Hexane/EtOAc 1:1) should show a single major spot (
). NMR will confirm the presence of four distinct methyl singlets between 1.30–1.50 ppm.
-
Step 2: Formation of the 1-Azido-4-O-Mesyl Intermediate
-
Causality: The lactol is reduced to the alditol, followed by selective mesylation. The primary mesylate at C1 is highly reactive and is displaced by sodium azide (
) to introduce the nitrogen source[3]. -
Procedure:
-
Reduce the protected mannofuranose using
in methanol to yield the corresponding diol. -
Dissolve the diol (5.0 g) in dry pyridine (50 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise to form the dimesylate.
-
Isolate the dimesylate, dissolve in DMF/Water (9:1), and add
(3.0 eq). Stir at 90 °C for 18 hours. -
Validation: IR spectroscopy of the intermediate must show a strong, sharp azide stretching band at
[3].
-
Step 3: Reductive Cyclization to Protected DIM
-
Causality: Hydrogenation reduces the azide to a primary amine. The proximity of this amine to the C4 mesylate triggers a rapid intramolecular
displacement, forming the pyrrolidine ring with inversion of configuration at C4 (restoring the required stereochemistry if an intermediate inversion occurred, or maintaining the D-manno configuration depending on the exact precursor geometry)[5]. -
Procedure:
-
Dissolve the azido-mesylate (3.0 g) in ethanol (50 mL).
-
Add 10% Pd/C (300 mg) and stir under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filter through Celite to remove the catalyst and concentrate the filtrate.
-
Purify via silica gel chromatography to yield 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol (Protected DIM).
-
Step 4: Chemoselective N-Methylation
-
Causality: Reductive amination is chosen over direct alkylation (e.g., using methyl iodide) to prevent over-alkylation (quaternization) of the nitrogen. Sodium cyanoborohydride (
) selectively reduces the intermediate iminium ion without reducing the aldehyde[1]. -
Procedure:
-
Dissolve Protected DIM (1.0 g, 4.1 mmol) in methanol (20 mL).
-
Add 37% aqueous formaldehyde (
, 5.0 eq) and stir for 30 minutes. -
Add
(1.5 eq) and a drop of acetic acid to adjust the pH to . -
Stir at room temperature for 4 hours.
-
Quench with saturated
, extract with dichloromethane, dry over , and concentrate.
-
Step 5: Global Deprotection
-
Causality: Aqueous trifluoroacetic acid (TFA) is utilized because its mild acidity efficiently hydrolyzes the acid-labile isopropylidene ketals without promoting epimerization or degradation of the highly polar pyrrolidine core[3].
-
Procedure:
-
Dissolve the protected N-Methyl-DIM in a 1:1 mixture of TFA and water (10 mL).
-
Stir at room temperature for 2 hours.
-
Co-evaporate with toluene (3 × 10 mL) under reduced pressure to remove residual TFA.
-
Purify via ion-exchange chromatography (e.g., Dowex 50W-X8,
form, eluting with dilute ) to yield pure N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol.
-
Biological Evaluation & Structure-Activity Relationship (SAR)
The biological utility of iminosugars hinges on their ability to mimic the transition state of glycosidic cleavage. Unmodified DIM is a potent inhibitor of
The Impact of N-Alkylation
Studies demonstrate that N-substitution of DIM (including N-methylation, N-butylation, and N-benzylation) significantly decreases
Despite the loss of
Quantitative Data Summary
| Compound | HIV-1 CPE Reduction | |||
| DIM | Potent ( | Weak / None | Weak | |
| N-Methyl-DIM | Weak / None ( | Weak / None | Weak | |
| N-Benzyl-DIM | Weak / None | Weak / None | Moderate | N/A |
Table 1: Comparative glycosidase inhibition profiles of DIM and its N-alkylated derivatives. Data synthesized from Fleet et al. and related patent literature[3][4].
Modulated interaction of N-Methyl-DIM with Golgi α-Mannosidase II in N-glycan processing.
References
-
Bashyal, B. P., Fleet, G. W. J., Gough, M. J., & Smith, P. W. (1987). Potential glycosidase inhibitors: synthesis of 1,4-dideoxy-1,4-imino derivatives of D-glucitol, D- and L-xylitol, D- and L-allitol, D- and L-talitol, and D-gulitol. Tetrahedron, 43(13), 3083-3093. URL:[Link]
-
Yang, L.-F., Shimadate, Y., Kato, A., et al. (2020). Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM). Organic & Biomolecular Chemistry, 19, 601-616. URL:[Link]
-
Fleet, G. W. J., et al. (1984). Design synthesis and preliminary evaluation of a potent α-mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol. Journal of the Chemical Society, Chemical Communications, 1240-1241. URL:[Link]
- Winchester, B., & Fleet, G. W. J. (1991). Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation. US Patent 4996329A.
-
Al Daher, S., et al. (1989). Change in specificity of glycosidase inhibition by N-alkylation of amino sugars. Biochemical Journal, 258(2), 613-615. URL:[Link]
Sources
- 1. Synthesis and glycosidase inhibition of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (DIM) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design synthesis and preliminary evaluation of a potent α- mannosidase inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US4996329A - Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Potential glycosidase inhibitors: synthesis of 1,4-dideoxy-1,4-imino derivatives of D-glucitol, D- and L-xylitol, D- and L-allitol, D- and L-talitol, and D-gulitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
